
N-Acetyl-DL-phenylalanine
Overview
Description
N-Acetyl-L-phenylalanine: is an acetylated derivative of the amino acid L-phenylalanine. It is a non-essential amino acid that plays a crucial role in various biological processes. This compound is often used in medical, nutritional, and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: N-Acetyl-L-phenylalanine can be synthesized through the amidation of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine.
Esterification Reaction: It can also be synthesized by esterification with methanol using Mukaiyama’s reagent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-L-phenylalanine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
Scientific Research Applications
Therapeutic Applications
1.1 Pain Management
N-Acetyl-DL-phenylalanine has been studied for its analgesic properties. Research indicates that D-phenylalanine, a component of NAP, inhibits the enzyme carboxypeptidase A, which is responsible for breaking down natural pain-relieving peptides like enkephalins. This inhibition can lead to prolonged analgesic effects. In a study involving murine models, D-phenylalanine administration resulted in significant reductions in pain responses, suggesting its potential as a therapeutic agent for chronic pain management .
1.2 Reward Deficiency Syndrome
The combination of this compound with other compounds like N-acetyl-L-cysteine has been proposed as a treatment for Reward Deficiency Syndrome (RDS). This condition is characterized by insufficient dopamine signaling, which can lead to addictive behaviors. Studies suggest that this combination may enhance dopamine release and stabilize its levels in the brain's reward pathways, potentially offering a novel approach to treating addiction .
1.3 Osteoarthritis Treatment
Recent research highlights the chondroprotective effects of this compound derivatives in osteoarthritis (OA). Specifically, a derivative known as NAPA (N-acetyl-phenylalanine-glucosamine) demonstrated significant anti-inflammatory properties in vitro and in vivo models of OA. It was shown to inhibit key catabolic enzymes involved in cartilage degradation and reduce inflammatory cytokines, indicating its potential as a disease-modifying treatment for OA .
Synthetic Applications
2.1 Resolution of Racemic Mixtures
This compound serves as a resolving agent for the optical resolution of racemic mixtures of amino acids. Techniques utilizing NAP have been developed to separate D- and L-phenylalanine effectively. For instance, enzymatic methods employing acylases have been reported to yield high enantiomeric purity from racemic DL-phenylalanine using N-acetyl derivatives .
2.2 Amidation Reactions
Recent studies have explored the amidation conditions of this compound for synthesizing various peptide derivatives. The use of coupling agents such as TBTU has been investigated to optimize yields while minimizing racemization during the reaction process. These findings are crucial for developing efficient synthetic pathways in peptide chemistry .
Mechanism of Action
Molecular Targets and Pathways:
Phenylalanine Metabolism Pathway: N-Acetyl-L-phenylalanine is involved in the phenylalanine metabolism pathway, where it is converted to other metabolites.
Enzyme Inhibition: It can inhibit certain enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
N-Acetyl-D-phenylalanine: An enantiomer of N-Acetyl-L-phenylalanine with similar properties.
L-Phenylalanine: The non-acetylated form of the compound.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar applications.
Uniqueness:
Biological Activity
N-Acetyl-DL-phenylalanine (NADL-Phe) is an acetylated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and enzymatic activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, enzymatic interactions, and implications in clinical settings.
This compound is a racemic mixture consisting of both D- and L-phenylalanine. The acetylation enhances its solubility and stability compared to its unmodified form. The compound is often utilized in biochemical assays due to its ability to serve as a substrate for various enzymes.
Property | Value |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 193.23 g/mol |
Solubility | Soluble in water |
pH Range | Neutral (pH 7) |
Enzymatic Interactions
This compound exhibits significant interactions with specific enzymes, particularly serine proteases. For instance, studies have demonstrated that it can act as a substrate for proteases derived from Schistosoma mansoni, a parasitic worm. The hydrolysis of NADL-Phe by these enzymes has been characterized, revealing insights into the enzyme's structure and function .
Analgesic Properties
Research indicates that D-phenylalanine, a component of NADL-Phe, possesses analgesic properties by inhibiting carboxypeptidase A, an enzyme responsible for degrading endogenous opioids like enkephalins. This inhibition can enhance the analgesic effect, making D-phenylalanine a candidate for pain management therapies . Clinical studies have shown that patients receiving D-phenylalanine reported significant reductions in pain levels.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains and viruses, suggesting potential applications in developing new antibiotics or antiviral agents .
Neuroprotective Effects
Preliminary studies suggest that NADL-Phe may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. This activity could be beneficial in treating neurodegenerative diseases, although further research is needed to fully understand these mechanisms.
Case Studies
- Pain Management Study : A clinical trial involving patients with chronic pain conditions demonstrated that administration of D-phenylalanine led to a statistically significant decrease in pain scores compared to placebo controls. The study highlighted the potential of NADL-Phe as an adjunct therapy in pain management.
- Antiparasitic Research : In vitro studies using homogenates from Schistosoma mansoni revealed that NADL-Phe could be hydrolyzed by specific proteases from the parasite, indicating its possible role in understanding host-parasite interactions and developing antiparasitic strategies .
- Neuroprotection Investigation : A study assessed the neuroprotective effects of NADL-Phe on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, supporting its potential use in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structure of N-Acetyl-DL-phenylalanine in laboratory settings?
To ensure compound integrity, use a combination of:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per standard protocols) .
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the acetylated phenylalanine structure, focusing on peaks for the acetyl group (δ ~2.0 ppm) and aromatic protons (δ ~7.2–7.4 ppm).
- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetyl group) .
- Mass Spectrometry (MS) for molecular weight verification (exact mass: 207.2258 g/mol) .
Q. What are the established synthesis routes for this compound in academic research?
Common methods include:
- Enzymatic N-acetylation : Using Aspergillus oryzae to acetylate DL-phenylalanine .
- Chemical acetylation : Reacting DL-phenylalanine with acetic anhydride in alkaline conditions, followed by purification via recrystallization .
- Microbial transamination : Employing Corynebacterium glutamicum for enantiomer-specific production .
Q. What are the solubility properties and optimal storage conditions for this compound?
- Solubility : ≥35 mg/mL in DMSO at 25°C; limited solubility in aqueous buffers (adjust pH >7.0 for improved dissolution) .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can this compound be utilized to study serine protease activity, and what experimental design considerations are critical?
this compound β-naphthyl ester (NAPBNE) is a chromogenic substrate for chymotrypsin-like proteases. Key steps include:
- Kinetic assays : Monitor hydrolysis rates spectrophotometrically (λ = 540 nm for β-naphthol release) .
- Inhibition studies : Use phenylmethanesulfonyl fluoride (PMSF) to confirm serine protease specificity .
- Optimization : Adjust substrate concentration (typically 0.1–1.0 mM) and reaction pH (7.5–8.5) to match enzyme activity profiles .
Q. How should researchers address contradictions in reported pharmacological effects of this compound (e.g., antidepressant claims vs. hazardous metabolite classification)?
- Purity verification : Confirm enantiomeric composition (DL vs. L/D forms) via chiral HPLC, as biological activity may vary .
- Dose-response studies : Evaluate cytotoxicity thresholds in cell models (e.g., IC₅₀ values) to distinguish therapeutic vs. toxic ranges .
- Metabolic profiling : Use mass spectrometry to identify acetylated metabolites in vivo, which may explain conflicting reports .
Q. What methodologies are recommended to investigate the metabolic pathways involving this compound?
- Enzyme assays : Incubate with phenylalanine N-acetyltransferase (EC 2.3.1.53) to track acetylation/deacetylation kinetics .
- Isotopic labeling : Use ¹³C-labeled phenylalanine to trace metabolic flux in microbial or mammalian systems .
- Transcriptomic analysis : Profile genes (e.g., aspA in E. coli) regulated by acetylated phenylalanine derivatives .
Q. How can researchers design stability studies for this compound under varying experimental conditions?
- pH stability : Incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC at intervals (0, 24, 48 hrs) .
- Thermal stability : Heat samples (25–80°C) and monitor structural integrity using differential scanning calorimetry (DSC) .
- Light sensitivity : Expose to UV/visible light and quantify photodegradation products with LC-MS .
Properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883539 | |
Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2018-61-3, 2901-75-9 | |
Record name | N-Acetyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Acetylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |
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Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ACETYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 173 °C | |
Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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